1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-
Overview
Description
1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features an imidazole ring substituted with an amine group at the 2-position and a trifluoromethylphenyl group at the 5-position. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may be influenced by environmental factors .
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a trifluoromethyl-substituted benzaldehyde in the presence of a base and a nickel catalyst. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to yield the desired imidazole derivative .
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the formation of the imidazole ring and its subsequent functionalization .
Chemical Reactions Analysis
1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or other functional groups.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Imidazole derivatives are explored for their potential as drugs for treating infections, inflammation, and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- can be compared with other imidazole derivatives such as:
- 1H-Imidazol-2-amine, 4,5-dihydro-N-[[4-(trifluoromethyl)phenyl]methyl]
- 1H-Imidazol-2-amine, 5-(4-chlorophenyl)
- 1H-Imidazol-2-amine, 5-(4-methylphenyl)
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethyl group in 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYQXZARQXMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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